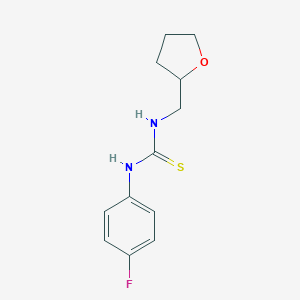
1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a fluorophenyl group and an oxolan-2-ylmethyl group in its structure imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea typically involves the reaction of 4-fluoroaniline with oxolan-2-ylmethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea: Similar structure but with a urea group instead of a thiourea group.
1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)guanidine: Contains a guanidine group instead of a thiourea group.
1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)carbamate: Features a carbamate group in place of the thiourea group.
Uniqueness
1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea is unique due to the presence of both a fluorophenyl group and an oxolan-2-ylmethyl group, which impart distinct chemical properties and reactivity. The thiourea group also contributes to its unique biological and chemical activities, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H2,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSFLSTINZHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-Dichloro-6-{[(3-iodo-4-methylphenyl)imino]methyl}phenol](/img/structure/B465404.png)
![2-[(4-{[(2-Hydroxy-4-methylphenyl)imino]methyl}benzylidene)amino]-5-methylphenol](/img/structure/B465406.png)
![{2-[(1H-indol-3-ylmethylene)amino]phenyl}(phenyl)methanone](/img/structure/B465408.png)
![4-{[(2,4-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B465421.png)
![2-{[(4-Chloro-3-nitrophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B465425.png)
![2,4-dichloro-6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465455.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B465458.png)
![1-({[4-(1-Piperidinylsulfonyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B465463.png)
![4,6-Dimethyl-1-{[(5-methyl-2-furyl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B465477.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B465480.png)
![N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B465487.png)
![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465488.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B465490.png)

